N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide

Description

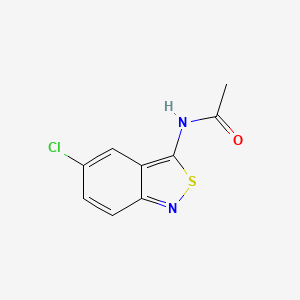

N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide is a heterocyclic compound featuring a benzisothiazole core substituted with a chlorine atom at position 5 and an acetamide group at position 2. The benzisothiazole ring (a fused benzene and isothiazole system) confers unique electronic and steric properties, while the chloro and acetamide substituents modulate reactivity and biological interactions.

For example, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (a structural analog with a benzisoxazole ring) was synthesized via reactions involving chloroacetyl chloride and hydroxylamine hydrochloride . Similar steps—substituting the benzisothiazole precursor—likely apply to the target compound.

Characterization: Spectral methods such as NMR (1H, 13C), IR, and mass spectrometry are standard for confirming the structure, as demonstrated for related compounds . The chlorine atom’s presence is confirmed by isotopic peaks in mass spectra (e.g., m/z 242 and 244 for a single Cl atom) .

Properties

CAS No. |

91991-18-3 |

|---|---|

Molecular Formula |

C9H7ClN2OS |

Molecular Weight |

226.68 g/mol |

IUPAC Name |

N-(5-chloro-2,1-benzothiazol-3-yl)acetamide |

InChI |

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-7-4-6(10)2-3-8(7)12-14-9/h2-4H,1H3,(H,11,13) |

InChI Key |

NDQCLZBDMKRDBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C=C(C=CC2=NS1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-chloro-2,1-benzisothiazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzisothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzisothiazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.

Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Condensation Reactions: Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids are employed to facilitate the condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzisothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide exhibits significant antifungal properties. It has been identified as effective against several plant pathogens, including Piricularia oryzae and Xanthomonas citri . The compound acts by inhibiting fungal growth and sporulation, making it a valuable agent in crop protection.

Herbicidal Properties

Research indicates that derivatives of benzisothiazole compounds can control undesirable plant species effectively. The application of this compound in herbicides has shown promising results in managing weed populations while minimizing damage to crops .

Pharmaceutical Applications

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that this compound possesses anti-inflammatory and analgesic properties. It has been found to reduce edema formation and exhibit analgesic activity in animal models . This compound could potentially serve as a therapeutic agent for pain management and inflammatory conditions.

Antimicrobial Activity

The compound also shows broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. This property suggests its potential use in developing new antibacterial agents .

Biochemical Applications

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in lipid metabolism. It serves as an inhibitor of hepatic lipase and endothelial lipase, which are crucial for lipid homeostasis . This inhibition could lead to applications in treating metabolic disorders such as hyperlipidemia.

Cell Growth Regulation

Research indicates that this compound can stimulate cell growth in certain plant tissues, similar to the effects of auxins like indole-3-acetic acid. This property may be harnessed for agricultural biotechnology applications aimed at enhancing crop yields .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzisothiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the chlorine atom and acetamide group can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

Benzisothiazole Derivatives

- N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]acetamide (CAS 32569-24-7): Structure: Features a nitro group at position 5 of the benzisothiazole ring and an azo-linked phenylacetamide group. Application: Used as a dye intermediate due to its azo linkage .

Benzoxazole and Benzisoxazole Derivatives

- N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (Linear Formula: C₉H₈ClNO₃): Structure: Contains a benzodioxole ring (two oxygen atoms) instead of benzisothiazole.

- N-Benzooxazol-4-yl-2-chloro-acetamide: Synthesis: Prepared via chloroacetylation of 4-aminobenzooxazole in triethylamine, a method applicable to the target compound with appropriate precursors .

Indole and Isoquinoline Derivatives

- 2-(5-Chloro-2,3-dioxoindolin-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS 1020956-98-2): Structure: Combines an indole-dione scaffold with a chloro-substituted acetamide. Biological Relevance: Chloro and dioxo groups may enhance interactions with enzymes like monoamine oxidases (MAOs), a property shared with benzisothiazole acetamides .

Substituent Effects on Reactivity and Bioactivity

Chloro vs. Nitro Substituents

- Electron-Withdrawing Effects :

Acetamide Linker Modifications

- Triazole and Tetrazole Derivatives :

- Compounds like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets like MAO-B and acetylcholinesterase (AChE) .

- In contrast, the target compound’s simpler acetamide group may prioritize metabolic stability over potency.

Challenges :

- Regioselectivity : Ensuring substitution at position 3 of benzisothiazole requires precise control, as competing reactions may occur at other positions.

- Purification : Heterocyclic acetamides often require column chromatography or recrystallization due to polar byproducts .

Biological Activity

N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzisothiazole moiety with a chlorine substitution and an acetamide functional group. This unique structure contributes to its reactivity and biological interactions. The presence of chlorine enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antinociceptive Activity : Research indicates that this compound exhibits significant antinociceptive effects, suggesting potential use in pain management.

- Antimicrobial Properties : Studies have shown that compounds related to benzisothiazoles possess antibacterial and antifungal properties. This compound may inhibit the growth of certain pathogens, making it a candidate for further investigation in drug development.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, which is crucial for its therapeutic potential. For instance, derivatives of benzisothiazole have demonstrated effective inhibition against α-glucosidase, suggesting possible applications in managing diabetes .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. These methods are critical for producing the compound efficiently in laboratory settings. The following table summarizes some synthesis routes:

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of 5-chloro-benzisothiazole with acetic anhydride or acetamide under acidic conditions. |

| Substitution Reactions | Chlorine substitution on the benzisothiazole ring enhances reactivity and yields various derivatives. |

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antinociceptive Study : A study published in 2000 assessed the antinociceptive activity of the compound using various pain models in rodents. Results indicated significant pain relief comparable to standard analgesics .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of related benzisothiazole compounds against bacteria and fungi. The results demonstrated promising inhibitory effects against several pathogenic strains .

- Enzyme Kinetics : Research involving enzyme inhibition showed that this compound exhibited competitive inhibition against α-glucosidase with an IC50 value indicating strong efficacy compared to traditional inhibitors like acarbose .

Q & A

Q. What are the optimal synthetic routes for N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide, and how can reaction conditions be standardized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-chloro-2,1-benzisothiazol-3-amine with chloroacetyl chloride in the presence of a base like triethylamine. Key steps include:

- Reflux conditions : Reacting equimolar amounts of the amine and chloroacetyl chloride in dioxane or acetonitrile under reflux (4–6 hours) .

- Workup : Post-reaction dilution with water, filtration, and recrystallization from ethanol-DMF or pet-ether to isolate pure crystals .

- Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV detection ensures reaction completion .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetamide moiety (e.g., NH resonance at δ ~10–12 ppm, carbonyl at ~165–170 ppm) and aromatic/heterocyclic protons .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the molecular geometry, including bond lengths and angles. For example, the thiazole ring’s planarity and intermolecular hydrogen bonds (N–H⋯N/O) can stabilize crystal packing .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z corresponding to C₉H₆ClN₂OS) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of chloroacetyl chloride vapors, which are toxic and corrosive .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure refinement?

Methodological Answer:

- Software Tools : Use SHELXL for refining disordered regions. Define occupancy factors for overlapping atoms and apply restraints (e.g., SIMU/DELU) to stabilize thermal parameters .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯N/O) that stabilize the lattice. For example, centrosymmetric dimers formed via N–H⋯N bonds can reduce disorder .

- Twinned Data : For twinned crystals, employ twin-law matrices (e.g., BASF parameter in SHELXL) to deconvolute overlapping reflections .

Q. What strategies address regioselectivity challenges in functionalizing the benzisothiazole core?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., Cl at position 5) to direct electrophilic substitution to the 3-position .

- Protection/Deprotection : Temporarily protect the acetamide NH with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during halogenation .

- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites by analyzing electron density distributions .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PFOR enzyme inhibition in anaerobic pathogens) .

- Analog Synthesis : Modify substituents (e.g., Cl → F or CH₃) and assess changes in IC₅₀ values against control compounds .

- Pharmacophore Mapping : Identify critical moieties (e.g., chloro-benzisothiazole) for binding using 3D-QSAR models .

Q. How should researchers reconcile discrepancies in solubility data across different solvents?

Methodological Answer:

- Solvent Screening : Test solubility in polar (DMSO, water) vs. non-polar (pet-ether, hexane) solvents. Note that DMF/ethanol mixtures often yield higher solubility due to hydrogen bonding .

- Thermodynamic Analysis : Measure solubility at varying temperatures (10–50°C) and fit data to the van’t Hoff equation to calculate enthalpy/entropy changes .

- pH-Dependent Studies : Adjust pH (e.g., using HCl/NaOH) to protonate/deprotonate the acetamide NH, altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.